Phosphoric acid, pentyl dipropyl ester

LogP hydrophobicity organophosphate partitioning

Phosphoric acid, pentyl dipropyl ester (pentyl dipropyl phosphate) is an unsymmetrical trialkyl phosphate ester (C₁₁H₂₅O₄P, MW 252.29 g·mol⁻¹). It belongs to the organophosphate triester class widely employed as plasticizers, flame retardants, and specialty solvents.

Molecular Formula C11H25O4P
Molecular Weight 252.29 g/mol
CAS No. 646450-38-6
Cat. No. B12603408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphoric acid, pentyl dipropyl ester
CAS646450-38-6
Molecular FormulaC11H25O4P
Molecular Weight252.29 g/mol
Structural Identifiers
SMILESCCCCCOP(=O)(OCCC)OCCC
InChIInChI=1S/C11H25O4P/c1-4-7-8-11-15-16(12,13-9-5-2)14-10-6-3/h4-11H2,1-3H3
InChIKeyRCWUXPGHJCTUEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphoric Acid, Pentyl Dipropyl Ester (CAS 646450-38-6) — Physicochemical Identity and Procurement Positioning


Phosphoric acid, pentyl dipropyl ester (pentyl dipropyl phosphate) is an unsymmetrical trialkyl phosphate ester (C₁₁H₂₅O₄P, MW 252.29 g·mol⁻¹) . It belongs to the organophosphate triester class widely employed as plasticizers, flame retardants, and specialty solvents [1]. Unlike symmetrical trialkyl phosphates, its mixed pentyl/propyl substitution creates a distinctive balance of lipophilicity (LogP 4.15), polar surface area (54.6 Ų), and conformational flexibility (10 rotatable bonds) . These computed descriptors position it as a tunable candidate where intermediate hydrophobicity and altered interfacial behavior are required relative to fully propylated or fully pentylated analogues.

Why Generic Trialkyl Phosphate Substitution Carries Performance Risk — The Case for Pentyl Dipropyl Phosphate (CAS 646450-38-6)


Trialkyl phosphate esters are not fungible: small variations in alkyl chain length, branching, and symmetry produce measurable shifts in LogP, polar surface area, and molecular flexibility [1]. For instance, replacing two propyl groups with pentyl groups raises LogP by ~0.5 log units and nearly doubles the rotatable bond count [2]. Such differences directly affect plasticizer migration rates, flame-retardant distribution, and environmental partition coefficients. Assuming equivalent performance between pentyl dipropyl phosphate and its closest symmetrical or branched analogues without head-to-head validation therefore introduces significant technical uncertainty in formulation-driven procurement decisions.

Quantitative Differentiation Evidence for Phosphoric Acid, Pentyl Dipropyl Ester (CAS 646450-38-6) Versus Key Comparators


LogP Comparator: Intermediate Hydrophobicity Between Tripropyl and Tripentyl Phosphate

The target compound's computed LogP (XLogP3 = 4.15) is substantially higher than tripropyl phosphate (1.9) yet lower than tripentyl phosphate (4.6) and dipentyl propyl phosphate (4.93) [1][2]. This intermediate value avoids the excessive hydrophilicity of tripropyl phosphate and the extreme lipophilicity of fully pentylated esters, offering a tailored partitioning profile for formulations requiring controlled migration or phase-transfer behavior.

LogP hydrophobicity organophosphate partitioning

Polar Surface Area: Elevated TPSA Relative to Symmetrical Trialkyl Phosphates

The topological polar surface area (TPSA) of pentyl dipropyl phosphate is 54.6 Ų, compared to 44.8 Ų for both tripropyl and tripentyl phosphate [1][2]. This ~22% increase arises from the desymmetrization of the phosphate ester, potentially enhancing solubility in moderately polar media while still retaining high overall hydrophobicity (LogP > 4).

TPSA membrane permeability solubility parameter

Conformational Flexibility: Rotatable Bond Count Differentiates Processing Behavior

Pentyl dipropyl phosphate possesses 10 rotatable bonds, one more than tripropyl phosphate (9) and five fewer than tripentyl phosphate (15) [1]. This intermediate flexibility suggests a viscosity profile that is lower than the highly entangled tripentyl ester yet higher than the relatively rigid tripropyl ester, which can influence plasticizer incorporation time and low-temperature performance.

rotatable bonds viscosity plasticizer flexibility

Linear vs Branched Pentyl Isomer: LogP Difference of 1.5 Units

The linear pentyl dipropyl phosphate (LogP 4.15) is dramatically more lipophilic than its branched constitutional isomer, 2,2-dimethylpropyl dipropyl phosphate (LogP 2.7) . The 1.5 log-unit difference reflects the greater solvent-accessible hydrophobic surface of the linear pentyl chain, demonstrating that even isomeric substitution patterns profoundly affect physicochemical behavior.

chain branching LogP isomer comparison

Molecular Weight Window: Lower Volatility and Higher Boiling Point than Tripropyl Phosphate

With a molecular weight of 252.29 g·mol⁻¹, pentyl dipropyl phosphate is 12.5% heavier than tripropyl phosphate (224.23 g·mol⁻¹) and 18.2% lighter than tripentyl phosphate (308.39 g·mol⁻¹) [1][2]. This intermediate molecular weight predicts lower volatility and higher flash point than tripropyl phosphate while avoiding the excessively high viscosity associated with tripentyl phosphate.

molecular weight volatility thermal stability

Target Application Scenarios for Phosphoric Acid, Pentyl Dipropyl Ester (CAS 646450-38-6)


Balanced-Hydrophobicity Plasticizer for PVC and Nitrile Rubber Formulations

With an intermediate LogP of 4.15 and molecular weight of 252 g·mol⁻¹, this ester offers a compromise between the low migration resistance of tripropyl phosphate and the high viscosity of tripentyl phosphate . It is suited for flexible PVC and NBR compounds requiring low-temperature elasticity and controlled plasticizer volatilization.

Non-Halogenated Flame Retardant with Tuned Migration Profile

The elevated TPSA (54.6 Ų) relative to symmetrical trialkyl phosphates may enhance compatibility with polar polymer matrices while retaining sufficient hydrophobicity to resist aqueous leaching [1]. This profile supports use in polyurethane foams and textiles where both fire resistance and durability are required.

Specialty Extraction Solvent or Phase-Transfer Catalyst

The 1.5 LogP advantage over the branched isomer and a 2.25 LogP advantage over tripropyl phosphate position the linear pentyl dipropyl phosphate as a candidate for liquid-liquid extraction of moderately polar solutes or as a phase-transfer catalyst where precise organic-phase affinity is critical.

Reference Standard for Environmental Fate Studies of Unsymmetrical Organophosphate Triesters

As a structurally defined, unsymmetrical trialkyl phosphate, this compound can serve as a model analyte for developing analytical methods (GC-MS, LC-MS/MS) to detect and quantify emerging organophosphate ester contaminants in indoor dust and surface waters [2].

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